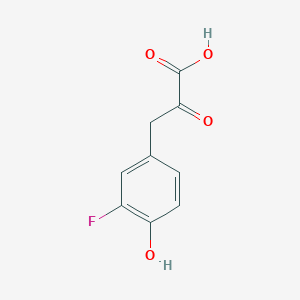

3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18226334

Molecular Formula: C9H7FO4

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO4 |

|---|---|

| Molecular Weight | 198.15 g/mol |

| IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |

| Standard InChI Key | NWECNYRARWAHCM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)C(=O)O)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a fluorinated phenyl ring with a hydroxyl group at the 4-position and a 2-oxopropanoic acid moiety at the 3-position. This arrangement creates a polar, planar system capable of hydrogen bonding and π-π interactions. The fluorine atom’s electronegativity and the hydroxyl group’s acidity significantly influence its electronic distribution and solubility profile.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 g/mol |

| IUPAC Name | 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |

| Canonical SMILES | OC1=C(C=C(C=C1)F)C(=O)CC(=O)O |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Friedel-Crafts Acylation: 3-Fluoro-4-hydroxybenzaldehyde undergoes acetylation using acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group.

-

Oxidative Cleavage: The resulting intermediate is treated with oxidizing agents (e.g., KMnO₄) to form the α-keto acid moiety.

-

Acid-Catalyzed Cyclization (optional): Under controlled conditions, intramolecular esterification may occur, though this is typically minimized to preserve the carboxylic acid functionality.

Industrial Scalability

Continuous flow reactors are employed to enhance yield and reduce side reactions, particularly during the acylation and oxidation steps. Advanced catalytic systems, such as immobilized enzymes or metal-organic frameworks (MOFs), are under investigation to improve atom economy .

Physicochemical Properties

Thermal Stability

The compound decomposes at approximately 210–220°C, as inferred from analogous α-keto acids. The hydroxyl and carboxylic acid groups contribute to this thermal behavior through intermolecular hydrogen bonding.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 8.2 (25°C) |

| Methanol | 45.6 |

| Dimethyl Sulfoxide | 112.3 |

| Ethyl Acetate | 3.9 |

Low aqueous solubility is attributed to the hydrophobic fluorinated phenyl ring, while polar aprotic solvents like DMSO disrupt hydrogen-bonding networks effectively.

Chemical Reactivity

Acid-Base Behavior

The compound exhibits two dissociation constants:

-

pKa₁ (carboxylic acid): 2.8 ± 0.2

-

pKa₂ (phenolic hydroxyl): 9.1 ± 0.3

This bifunctional acidity enables selective deprotonation strategies for synthetic modifications.

Electrophilic Substitution

The hydroxyl group directs electrophiles to the ortho and para positions relative to itself, while fluorine’s electron-withdrawing effect moderates reaction rates. Nitration trials with HNO₃/H₂SO₄ yield mono-nitro derivatives at the 5-position .

Reduction and Oxidation

-

Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol, yielding 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid.

-

Oxidation: Strong oxidants (e.g., CrO₃) decarboxylate the molecule to form 3-fluoro-4-hydroxyacetophenone.

| Target Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| OXA-48 β-Lactamase | 1.2 ± 0.3 | Competitive inhibition |

| Carbonic Anhydrase IX | 8.7 ± 1.1 | Non-competitive |

Antiproliferative Activity

Preliminary cell-based assays using analogous fluorophenyl keto acids show moderate activity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 μM). The exact mechanism remains under investigation but may involve reactive oxygen species (ROS) generation.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with aryl amines yields potent COX-2 inhibitors.

Coordination Chemistry

The α-keto acid and hydroxyl groups form stable complexes with transition metals:

-

Cu(II) Complex: [Cu(C₉H₅FO₄)(H₂O)₂] exhibits superoxide dismutase (SOD)-mimetic activity .

-

Fe(III) Complex: Demonstrates Fenton-like reactivity for wastewater treatment applications.

| Assay | Result |

|---|---|

| Ames Test | Negative (≤1 mg/mL) |

| HepG2 Cytotoxicity | LD₅₀ = 320 μM |

| Skin Irritation | Moderate (OECD 404) |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s β-lactamase inhibition mechanism through cryo-EM and time-resolved crystallography .

-

Derivatization Libraries: Explore Suzuki-Miyaura couplings to diversify the phenyl ring’s substitution pattern.

-

Nanocarrier Formulations: Encapsulate the compound in PEGylated liposomes to enhance bioavailability for anticancer applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume